2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common method includes the copper-mediated oxidative [3 + 2]-annulation of nitroalkenes with in situ generated pyridinium imines . This method allows for the efficient synthesis of pyrazolo[1,5-a]pyrazines, including the target compound, under mild conditions.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions, using nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its biological activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example, 2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-5-2-4-14(10-15)17-11-18-19(22-7-8-24(18)23-17)25-12-13-3-1-6-16(21)9-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEPSDCGSQFUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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